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For Researchers, Scientists, and Drug Development Professionals

Introduction
N,N'-Dimethoxy-N,N'-dimethyloxamide, with the CAS Registry Number 106675-70-1, is a

symmetrically substituted oxamide derivative. Its molecular formula is C₆H₁₂N₂O₄, and it has a

molecular weight of 176.17 g/mol . While this compound is commercially available and its

synthesis has been described, a comprehensive public repository of its experimental

spectroscopic data (NMR, IR, MS) is not readily available. This guide provides a detailed

overview of the predicted spectroscopic data for N,N'-Dimethoxy-N,N'-dimethyloxamide
based on its chemical structure and analogy to related compounds. Furthermore, it outlines the

standard experimental protocols for acquiring such data, serving as a valuable resource for

researchers working with this and similar molecules.

Predicted Spectroscopic Data
Due to the absence of publicly available experimental spectra for N,N'-Dimethoxy-N,N'-
dimethyloxamide, the following data are predicted based on established principles of

spectroscopy and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~3.80 Singlet 6H O-CH₃

~3.20 Singlet 6H N-CH₃

Note: Predicted chemical shifts are based on the analysis of similar structures containing N-

methoxy-N-methylamide functionalities.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm) Assignment

~160 C=O

~62 O-CH₃

~33 N-CH₃

Note: Carbonyl carbon shifts in amides can vary. The predicted value is an estimation.

Table 3: Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹) Functional Group Vibration

~1680 - 1650 C=O stretch (amide)

~2970 - 2820 C-H stretch (methyl)

~1465 - 1370 C-H bend (methyl)

~1100 - 1000 C-O stretch (methoxy)

~1300 - 1200 C-N stretch

Note: The strong carbonyl absorption is expected to be a prominent feature of the IR spectrum.

Table 4: Predicted Mass Spectrometry Fragmentation
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m/z Value Predicted Fragment Ion

176 [M]⁺ (Molecular Ion)

145 [M - OCH₃]⁺

117 [M - N(CH₃)OCH₃]⁺

88 [COCON(CH₃)OCH₃]⁺ or [CH₃N(OCH₃)CO]⁺

59 [N(CH₃)OCH₃]⁺

Note: The fragmentation pattern is likely to be dominated by cleavage of the N-O, N-C, and C-

C bonds.

Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of a

compound such as N,N'-Dimethoxy-N,N'-dimethyloxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of N,N'-Dimethoxy-N,N'-
dimethyloxamide in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-

d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a

homogeneous solution. Add a small amount of an internal standard, such as

tetramethylsilane (TMS), if not already present in the solvent.

¹H NMR Acquisition:

Place the NMR tube in the spectrometer.

Tune and shim the probe to optimize the magnetic field homogeneity.

Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., a single 90° pulse).

Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4

seconds, and a relaxation delay of 1-5 seconds.
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Process the free induction decay (FID) by applying a Fourier transform, phase correction,

and baseline correction.

Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition:

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets

for all carbon signals.

Typical parameters include a spectral width of 200-250 ppm, a longer acquisition time, and

a relaxation delay appropriate for quaternary carbons if present.

Process the FID similarly to the ¹H spectrum and reference it to the solvent peak or TMS.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-IR:

Place a small amount of the solid N,N'-Dimethoxy-N,N'-dimethyloxamide sample

directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Collect a background spectrum of the clean, empty ATR crystal before running the sample.

KBr Pellet Method:

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide

(KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is

obtained.

Press the powder into a thin, transparent pellet using a hydraulic press.

Place the pellet in the sample holder of the IR spectrometer and record the spectrum.
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Mass Spectrometry (MS)
Electron Ionization (EI)-MS:

Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe or after separation by gas chromatography (GC).

The sample is vaporized and then bombarded with a high-energy electron beam (typically

70 eV), causing ionization and fragmentation.

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Electrospray Ionization (ESI)-MS:

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low

concentration (e.g., 1 µg/mL).

Infuse the solution into the ESI source of the mass spectrometer.

A high voltage is applied to the liquid, creating a fine spray of charged droplets.

The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺ or

[M+Na]⁺), which are then analyzed.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic

compound using the described spectroscopic techniques.
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Workflow for Spectroscopic Analysis of N,N'-Dimethoxy-N,N'-dimethyloxamide
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Caption: Spectroscopic analysis workflow for structural determination.

To cite this document: BenchChem. [Spectroscopic Characterization of N,N'-Dimethoxy-N,N'-
dimethyloxamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b034628#spectroscopic-data-nmr-ir-ms-of-n-n-
dimethoxy-n-n-dimethyloxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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